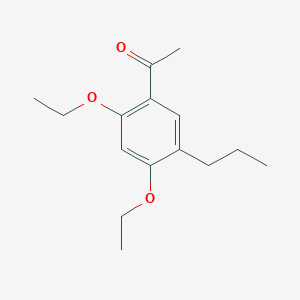
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a ketone group attached to an aromatic ring substituted with ethoxy and propyl groups
Métodos De Preparación
The synthesis of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diethoxybenzaldehyde and propylmagnesium bromide.
Grignard Reaction: The Grignard reagent, propylmagnesium bromide, reacts with 2,4-diethoxybenzaldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the desired ketone, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Aplicaciones Científicas De Investigación
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
1-(2,4-Diethoxy-5-propylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2,4-Dihydroxy-5-propylphenyl)ethan-1-one: This compound has hydroxyl groups instead of ethoxy groups, leading to different chemical reactivity and biological properties.
1-(2,4-Dimethoxy-5-propylphenyl)ethan-1-one: The presence of methoxy groups instead of ethoxy groups can influence the compound’s solubility and interaction with other molecules.
The unique combination of ethoxy and propyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Propiedades
Número CAS |
90547-04-9 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
1-(2,4-diethoxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C15H22O3/c1-5-8-12-9-13(11(4)16)15(18-7-3)10-14(12)17-6-2/h9-10H,5-8H2,1-4H3 |
Clave InChI |
OBYSBCCKOVLDGY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1OCC)OCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


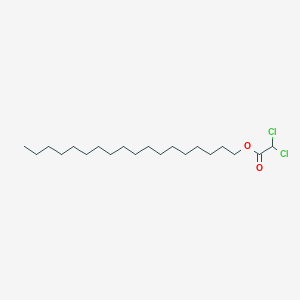
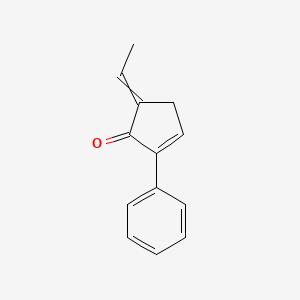
stannane](/img/structure/B14374678.png)
![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
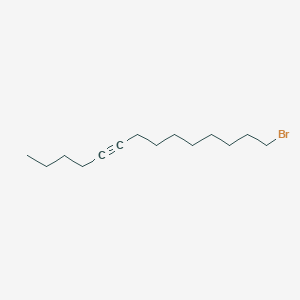
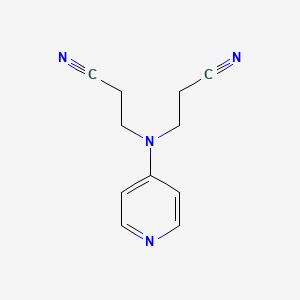
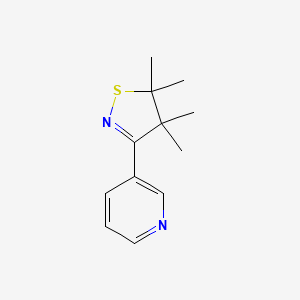

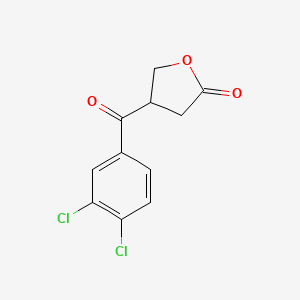
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)

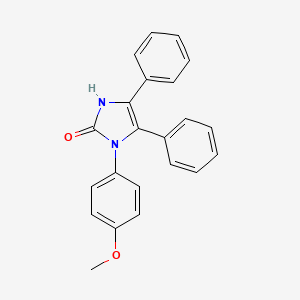
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)
